- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst, Angewandte Chemie, 2022, 61(30),
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)
4-(4-Fluorobenzyl)piperidine structure
Product Name:4-(4-Fluorobenzyl)piperidine
CAS番号:92822-02-1
MF:C12H16FN
メガワット:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841
Update Time:2024-10-26
4-(4-Fluorobenzyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- インチ: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- InChIKey: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(CC2CCNCC2)=CC=1
計算された属性
- せいみつぶんしりょう: 193.12700
- どういたいしつりょう: 193.127
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 1.044
- ふってん: 285℃ at 760 mmHg
- フラッシュポイント: 126.2°C
- 屈折率: 1.512
- PSA: 12.03000
- LogP: 2.69660
4-(4-Fluorobenzyl)piperidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8 °C
4-(4-Fluorobenzyl)piperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-(4-Fluorobenzyl)piperidine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181050-10g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 10g |
$323 | 2021-08-05 | |
| Chemenu | CM181050-25g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 25g |
$674 | 2021-08-05 | |
| Fluorochem | 040470-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£29.00 | 2022-03-01 | |
| Fluorochem | 040470-1g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 1g |
£74.00 | 2022-03-01 | |
| Fluorochem | 040470-5g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 5g |
£298.00 | 2022-03-01 | |
| Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
| AstaTech | 46549-1/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 1g |
$134 | 2023-09-17 | |
| AstaTech | 46549-5/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 5g |
$498 | 2023-09-17 | |
| AstaTech | 46549-10/G |
4-(4'-FLUOROBENZYL)PIPERIDINE |
92822-02-1 | 98% | 10/G |
$498 | 2022-06-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR579-1g |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 97% | 1g |
1059.0CNY | 2021-07-10 |
4-(4-Fluorobenzyl)piperidine 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917
合成方法 3
はんのうじょうけん
リファレンス
- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
リファレンス
- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
リファレンス
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
リファレンス
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
リファレンス
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Acetic acid
リファレンス
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22
合成方法 13
はんのうじょうけん
リファレンス
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10
合成方法 14
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
リファレンス
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
リファレンス
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
リファレンス
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
リファレンス
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 4-(4-fluorobenzoyl)piperidine
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- 1-Benzyl-4-piperidone
4-(4-Fluorobenzyl)piperidine Preparation Products
4-(4-Fluorobenzyl)piperidine 関連文献
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
92822-02-1 (4-(4-Fluorobenzyl)piperidine) 関連製品
- 382637-47-0(3-(4-Fluorobenzyl)piperidine)
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- 154747-18-9(Piperidine, 4-[2-(4-fluorophenyl)ethyl]-1-hexyl-)
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- 193357-52-7(4-(4-Fluorobenzyl)piperidine Hydrobromide)
- 148492-11-9(4-2-(4-fluorophenyl)ethylpiperidine)
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